Salisorosides Rosavin
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Overview
Description
Rosin, also known as colophony or Greek pitch, is a solid form of resin obtained from pines and other conifers. It is produced by heating fresh liquid resin to vaporize the volatile liquid terpene components. Rosin is semi-transparent and varies in color from yellow to black . It is widely used in various industries due to its adhesive properties and ability to form films.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rosin is primarily obtained through the distillation of oleoresin from pine trees. The process involves heating the liquid resin to vaporize the volatile components, leaving behind the solid rosin . This method is simple and efficient, making it the most common way to produce rosin.
Industrial Production Methods
In industrial settings, rosin is produced by collecting the oleoresin from pine trees and subjecting it to a distillation process. The oleoresin is heated in large vessels, and the volatile terpenes are vaporized, leaving behind the solid rosin. This process is highly efficient and allows for the large-scale production of rosin .
Chemical Reactions Analysis
Types of Reactions
Rosin undergoes various chemical reactions, including esterification, oxidation, and saponification.
Esterification: Rosin can react with alcohols to form esters.
Oxidation: Rosin can be oxidized to form different products, including abietic acid derivatives.
Saponification: Rosin reacts with caustic alkalis to form rosin soaps, which are used in various industrial applications.
Common Reagents and Conditions
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Oxidation: Oxidizing agents (e.g., potassium permanganate).
Saponification: Caustic alkalis (e.g., sodium hydroxide).
Major Products Formed
Rosin esters: Used in adhesives and coatings.
Abietic acid derivatives: Used in various chemical applications.
Rosin soaps: Used in industrial applications.
Scientific Research Applications
Rosin has a wide range of scientific research applications across various fields:
Mechanism of Action
The mechanism of action of rosin involves its ability to form films and adhesives. Rosin consists mainly of abietic acid, which can combine with caustic alkalis to form rosin soaps. These soaps have adhesive properties and are used in various industrial applications . Additionally, rosin has been shown to mediate antibacterial actions on Gram-positive bacterial species .
Comparison with Similar Compounds
Rosin is unique due to its natural origin and adhesive properties. Similar compounds include:
Beeswax: Like rosin, beeswax is used in various applications, including adhesives and coatings.
Shellac: Shellac is another natural resin used in coatings and adhesives.
Synthetic resins: Synthetic resins, such as epoxy and polyurethane, are used in similar applications as rosin.
Rosin stands out due to its natural origin, low cost, and versatility in various applications.
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h1-7,11-19H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPCPRHQVVSZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868853 |
Source
|
Record name | 3-Phenylprop-2-en-1-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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